Patented Somatostatin Receptor Ligand Utility
The target compound is explicitly claimed as a reactant for preparing somatostatin receptor antagonists or agonists in patent WO 9952875 A1 [1]. This designation provides a specific, patented synthetic pathway, whereas other phenylthiazole propanoic acid regioisomers, such as 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid, are described for anti-inflammatory applications [2], a completely different therapeutic area. This patent-specified utility is a form of documented differentiation, though direct comparative biological data for the same endpoint are not available in the public domain.
| Evidence Dimension | Patented Therapeutic Application (Synthetic Utility) |
|---|---|
| Target Compound Data | Reactant for somatostatin receptor antagonists/agonists |
| Comparator Or Baseline | 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid (CAS 23856-01-1) used for anti-inflammatory agents |
| Quantified Difference | Qualitative distinction in patent application domain. |
| Conditions | Patent analysis (WO 9952875 A1 vs. general vendor literature) |
Why This Matters
This directs procurement for labs specifically working on somatostatin receptor-targeted therapies, ensuring the correct building block is sourced for a defined, patented synthetic route.
- [1] Suzuki, N. et al. (1999). Amine compounds, their production and their use as somatostatin receptor antagonists or agonists. PCT Int. Appl. WO 9952875 A1. View Source
- [2] Kuujia.com. (n.d.). 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid (CAS 23856-01-1) product page describing anti-inflammatory intermediate use. View Source
